molecular formula C9H12N2O B166518 2-amino-N-methyl-N-phenylacetamide CAS No. 126866-37-3

2-amino-N-methyl-N-phenylacetamide

Cat. No. B166518
M. Wt: 164.2 g/mol
InChI Key: RXBFSGCVJMHEIV-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-phenylacetamide is a compound with the molecular formula C9H12N2O . It has a molecular weight of 164.20 g/mol . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for 2-amino-N-methyl-N-phenylacetamide is 1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3 . The Canonical SMILES is CNC(=O)C(C1=CC=CC=C1)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.20 g/mol . It has a topological polar surface area of 55.1 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .

Scientific Research Applications

1. Potential in Treating Urinary Tract Disorders, Irritable Bowel Syndrome, and Respiratory Disorders

A study by (Mitsuya et al., 2000) describes the synthesis of a series of compounds related to 2-amino-N-methyl-N-phenylacetamide, aimed at developing a potent, long-acting, orally active muscarinic M(3) receptor antagonist. This research has implications for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders.

2. Utility in Synthesis of α-Amino Acid

Research by (Kumar et al., 2013) demonstrates the use of 2-arylamino-2-phenylacetamide, a derivative of 2-amino-N-methyl-N-phenylacetamide, in the synthesis of α-amino acid. This process involves an aqueous media and highlights the compound’s significance in chemical synthesis.

3. Exploring Structural and Vibrational Properties

In a study focusing on the structural and vibrational properties, (Petrović et al., 1988) synthesized various N-methyl-N-substituted 2-phenylacetamides, including derivatives of 2-amino-N-methyl-N-phenylacetamide. This research contributes to understanding the compound's conformational isomers and structural properties.

4. Development of Novel Pharmaceutical Agents

The synthesis of unique derivatives of 2-amino-N-methyl-N-phenylacetamide for potential pharmaceutical applications is highlighted in research by (Srivani et al., 2018). This study explores the creation of new compounds characterized by NMR and mass analyses.

5. Potential Role in Inhibiting Detrusor Contraction

Research by (Take et al., 1992) on N-(4-amino-2-butynyl)acetamides, related to 2-amino-N-methyl-N-phenylacetamide, shows promise in inhibiting detrusor contraction. This is relevant for the treatment of overactive detrusor, a condition affecting the bladder.

6. Role in Corrosion Inhibition

A study by (Gómez et al., 2005) investigated the molecular interactions of compounds including 2-amino-N-decylacetamide, showing potential as corrosion inhibitors. This finding opens up applications in industrial contexts.

7. Utility in Organic Synthesis

(Wang et al., 2020) discuss the use of phenylacetamides, similar to 2-amino-N-methyl-N-phenylacetamide, in organic synthesis. Their research highlights a nickel-catalyzed process, emphasizing the compound's versatility in synthetic chemistry.

Safety And Hazards

The compound has a signal word of “Warning” and hazard statements H317, H319 . Precautionary statements include P280, P305+P351+P338 .

Future Directions

There are ongoing studies on the structure-activity relationship (SAR) of a new series of 2-amino-N-phenylacetamides . These studies could provide valuable insights for the development of new compounds and drugs.

properties

IUPAC Name

2-amino-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBFSGCVJMHEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472074
Record name 2-amino-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-N-phenylacetamide

CAS RN

126866-37-3
Record name 2-amino-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126866-37-3
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Synthesis routes and methods

Procedure details

To a solution of 5.0 g (0.026 moles) N-methyl 2-nitro acetanilide in 250 mL absolute alcohol is added 0.5 g of 10% palladium on activated carbon. The nitro functional group is reduced to amino functionality under catalytic reduction with hydrogen gas in a pressure bottle at 60 PSI using Parr hydrogenation apparatus. The reduction is carried out for five hours by which time the reaction is complete as indicated by no further consumption of H2 gas. The reaction mixture is filtered and the solvent from the filtrate is removed under reduced pressure. To the crude residue a small amount of mixture of ethyl acetate ethanol is added and cooled. The resulting precipitate is filtered and washed with cold ethyl acetate in ethanol solvent and dried to give the desired compound N-methyl 2-amino acetanilide.
Name
N-methyl 2-nitro acetanilide
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Brown, DT Davies, PJ O'Hanlo… - Journal of medicinal …, 1996 - ACS Publications
… The trifluoroacetate salt of 2-amino-N-methyl-N-phenylacetamide was reacted with the isobutoxyformic anhydride of monic acid on a 3.8 mmol scale according to the general procedure. …
Number of citations: 46 pubs.acs.org

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